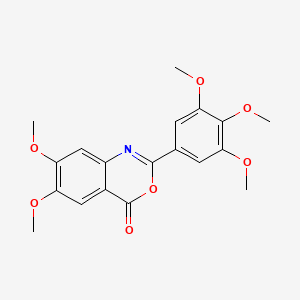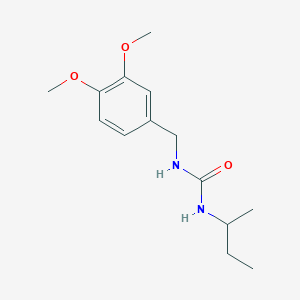![molecular formula C18H23BrCl2N2O B4675560 N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4675560.png)
N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
Übersicht
Beschreibung
N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, also known as BFDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BFDMA is a quinuclidine-based compound that has been synthesized through a multi-step process, and it has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride is not fully understood, but it is believed to act as a cholinergic agent, which means that it affects the activity of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including memory and learning. N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride is thought to enhance the activity of acetylcholine, which may explain its positive effects on cognitive function.
Biochemical and Physiological Effects:
N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been shown to have several biochemical and physiological effects in animal models. These include an increase in acetylcholine levels in the brain, an improvement in cognitive function and memory, and a reduction in oxidative stress and inflammation. N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has also been shown to have a positive effect on neuronal survival and regeneration, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride is that it has shown promising results in animal models, which suggests that it may have potential as a therapeutic agent for neurological disorders. However, there are also limitations to its use in lab experiments, including the fact that its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized. Further studies are needed to fully evaluate the potential advantages and limitations of N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride for lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride. One area of interest is the development of N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride as a therapeutic agent for neurological disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its pharmacological properties for use in humans. Another area of interest is the development of N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride as a research tool for studying the role of acetylcholine in the brain and its implications for cognitive function and memory. Overall, N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride is a promising compound that has the potential to make significant contributions to the field of medical research.
Wissenschaftliche Forschungsanwendungen
N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been the subject of several scientific studies due to its potential applications in medical research. One of the main areas of research is the development of N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been shown to have a positive effect on cognitive function and memory in animal models, and further studies are underway to investigate its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O.2ClH/c19-15-3-1-14(2-4-15)18-6-5-16(22-18)11-20-17-12-21-9-7-13(17)8-10-21;;/h1-6,13,17,20H,7-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARCYNRHMZEYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(4-bromophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4675480.png)
![5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)


![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)

![5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4675535.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675551.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)

![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)


![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)